N-(3-溴苯基)-1-乙基-2-氧代-1,2-二氢-1,8-萘啶-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it suitable for various research purposes.
科学研究应用
合成和抗菌活性
一系列 1,2,3,4-四氢-4-氧代-1,8-萘啶-3-羧酸酯、腈和羧酰胺被合成并评估了抗菌活性。这些化合物,包括与指定化学物质类似的类似物,已显示出对大肠杆菌和其他几种革兰氏阴性细菌感染在动物模型中的疗效,表明由于它们在体外无活性但在体内有疗效,因此可能存在前药机制 (Santilli, Scotese, & Yurchenco, 1975)。
抗菌剂中的构效关系
另一项关于吡啶酮羧酸的研究,其与指定的化学物质具有核心结构,探索了各种类似物的合成和抗菌活性。这些研究产生了对细菌感染具有改进活性的化合物,突出了萘啶衍生物在开发新的抗菌剂中的潜力 (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984)。
手性线性羧酰胺的抗菌特性
手性线性 7-甲基-4-氧代-1,8-萘啶-3-羧酰胺与结合的肽键被合成并测试了抗菌特性。这项工作表明萘啶衍生物在开发具有特定结构修饰的新型抗菌剂方面的潜力 (Khalifa, Amr, Al-Omar, & Nossier, 2016)。
氨基萘啶酮的新型杂环系统
探索性合成导致从氨基萘啶酮中产生新型杂环系统,证明了萘啶衍生物在形成具有潜在生物活性的新化合物方面的多功能性。这项研究突出了围绕萘啶衍生物扩展化学空间的合成可能性 (Deady & Devine, 2006)。
胃抗分泌特性
对 2-氧代-1,8-萘啶-3-羧酸衍生物的研究确定了具有有效胃抗分泌特性的化合物。这些发现表明萘啶衍生物在治疗胃酸相关疾病中具有潜在的治疗应用 (Santilli, Scotese, Bauer, & Bell, 1987)。
作用机制
Target of Action
Similar compounds have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function and disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The compound potentially affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] . This disruption can lead to the inability of the bacteria to produce essential fatty acids, thereby inhibiting its growth and survival .
Pharmacokinetics
Similar compounds have been studied, and their maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited growth and survival of the bacteria . .
属性
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXSDKOHMWTTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。